molecular formula C17H25NO3 B5511006 4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol

4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol

Cat. No.: B5511006
M. Wt: 291.4 g/mol
InChI Key: XCAMFPMFKRIESD-UHFFFAOYSA-N
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Description

4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.18344366 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Compounds with structures incorporating elements such as pyrrolidinyl groups and methoxy-carbonyl functionalities are often subjects of synthesis and reactivity studies. For example, research demonstrates the utility of bis(methoxy)-substituted compounds in regiospecific synthesis of heterocycles, including five and six-membered rings with aldehyde functionalities, indicating the relevance of such structures in synthetic chemistry for creating complex molecules (P. K. Mahata et al., 2003). Similarly, studies on the electrochemical behavior of unsymmetrical dihydropyridines highlight the potential of methoxycarbonyl and pyrrolidinyl derivatives in electrochemical applications, showcasing the versatility of these functional groups in facilitating redox reactions (J. David et al., 1995).

Molecular Structure and Properties

Investigations into the molecular structure and properties of compounds featuring methoxy and pyrrolidinyl groups have contributed to our understanding of molecular stability, conformation, and intermolecular interactions. For instance, studies on pyrrolidinone derivatives reveal insights into the envelope conformation of the pyrrolidinone ring and how substituents like methoxyphenyl groups influence molecular geometry and hydrogen bonding (M. F. Mohammat et al., 2008). This type of research is critical for designing molecules with specific physical and chemical properties for various scientific and industrial applications.

Analytical and Methodological Developments

Research also encompasses the development of analytical methodologies utilizing compounds with similar functionalities for the detection, quantification, and purity evaluation of other substances. For example, studies on the spectrophotometric and chromatographic determination of certain pyrrolidine derivatives emphasize the role of these compounds in analytical chemistry, offering precise and sensitive methods for analyzing complex mixtures (I. Muszalska et al., 2003).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrrolidine derivatives can have various biological activities, and the mechanism of action often involves interactions with biological targets .

Future Directions

Pyrrolidine derivatives are of great interest in medicinal chemistry, and there is ongoing research into the development of new compounds with this scaffold . Future directions could include the synthesis of new derivatives and the exploration of their biological activities.

Properties

IUPAC Name

[3-(3-hydroxy-3-methylbutyl)phenyl]-(3-methoxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,20)9-7-13-5-4-6-14(11-13)16(19)18-10-8-15(12-18)21-3/h4-6,11,15,20H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAMFPMFKRIESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC(C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.